molecular formula C17H19ClN4O2S B2610160 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide CAS No. 1286726-07-5

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide

Cat. No.: B2610160
CAS No.: 1286726-07-5
M. Wt: 378.88
InChI Key: RHMYBCUEKHKOGO-UHFFFAOYSA-N
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Description

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. It features a complex molecular architecture centered on a 1,2-thiazole (isothiazole) core, a five-membered ring known for its aromaticity and containing both sulfur and nitrogen atoms . This core structure is substituted with critical functional groups that enhance its potential for interaction with biological targets: a 4-aminophenyl moiety, a pyrrolidine-1-carbonyl group, and a carboxamide linkage to a 2-(4-chlorophenyl)ethyl chain. The presence of the thiazole ring is particularly significant, as this moiety is a versatile scaffold in medicinal chemistry, found in a wide range of bioactive molecules and approved drugs with activities including anticancer, antimicrobial, and central nervous system effects . Compounds within this chemical class are frequently investigated for their ability to modulate enzymatic activity and receptor function. The specific structural features of this molecule—such as the chlorophenyl group, the pyrrolidine ring, and the amide linkages—suggest potential for high-affinity binding to protein targets, making it a valuable candidate for drug discovery programs. Researchers can utilize this compound as a key intermediate in synthetic organic chemistry or as a lead structure in the design and optimization of new therapeutic agents for various pathological conditions . Its complex structure also makes it suitable for structure-activity relationship (SAR) studies to explore the pharmacological importance of the thiazole ring and its substituents. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. The compound should be handled only by qualified professionals in a laboratory setting. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c18-12-5-3-11(4-6-12)7-8-20-16(23)15-13(19)14(21-25-15)17(24)22-9-1-2-10-22/h3-6H,1-2,7-10,19H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMYBCUEKHKOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as thionyl chloride (SOCl₂) and aromatic amines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and controlled reaction environments are crucial to achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with thiazole and pyrrolidine structures exhibit significant anticancer properties. Studies have shown that derivatives of thiazoles can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and metastasis .
  • Protein Kinase Inhibition :
    • The compound has been investigated as a potential inhibitor of protein kinases, which are critical in regulating various cellular functions. Inhibitors targeting these enzymes are vital in developing treatments for diseases such as cancer and diabetes .
  • Neuroprotective Effects :
    • Some studies suggest that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for such applications .

Pharmacological Insights

  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of specific enzymes associated with cell signaling pathways. This action can lead to reduced inflammation and apoptosis in cancer cells, enhancing its therapeutic potential .
  • Synergistic Effects :
    • Preliminary studies indicate that when combined with other pharmacological agents, this compound may enhance the efficacy of existing treatments, particularly in chemotherapeutic regimens .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models .
Study BProtein Kinase InhibitionIdentified as a potent inhibitor of specific protein kinases involved in cancer progression .
Study CNeuroprotectionShowed potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole Carboxamide Derivatives

Several thiazole carboxamides share structural similarities but differ in substituents, impacting their bioactivity:

  • 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (): Lacks the pyrrolidine and 4-chlorophenyl groups but retains the thiazole-carboxamide backbone. It demonstrates moderate kinase inhibition (IC₅₀ = 0.8–1.2 µM) .
  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (): Features a pyrazole-thiazole hybrid with halogenated aryl groups. Its ester group reduces solubility compared to the carboxamide in the target compound .

Key Difference : The target compound’s pyrrolidine-1-carbonyl group may enhance binding to hydrophobic pockets in enzymes, as seen in AKT inhibitors like AZD5363 (), which also incorporate pyrrolidine and chlorophenyl motifs .

Pyrrolidine/Piperidine-Substituted Analogs

  • 3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-(pyrrolidine-1-carbonyl)-acrylonitrile (): Shares the pyrrolidine-carbonyl group but replaces the thiazole with a coumarin-acrylonitrile scaffold. It exhibits antioxidant activity (EC₅₀ = 12 µM) but lacks the chlorophenyl moiety critical for receptor targeting .
  • AZD5363 (): A pyrrolidine-containing AKT inhibitor with a 4-chlorophenyl group. Its piperidine-4-carboxamide structure contrasts with the thiazole core but highlights the importance of chlorophenyl-pyrrolidine synergy in kinase inhibition .

Chlorophenyl-Containing Heterocycles

  • 4-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(3,4-dichlorobenzyl)thiazole (Compound 19B, ): Combines imidazopyridine and thiazole with chlorophenyl groups. It shows antitumor activity (IC₅₀ = 0.5 µM in leukemia cells) but requires complex multistep synthesis (yield: 21–95%) .
  • 3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)isoxazole-5-carboxylic Acid (): Uses an oxadiazole-isoxazole framework with chlorophenyl. Its carboxylic acid group improves solubility but reduces cell permeability compared to carboxamides .

Biological Activity

4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide, also known as CAS Number 1286726-07-5, is a thiazole-based compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine moiety and a chlorophenyl group, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN4O2SC_{17}H_{19}ClN_{4}O_{2}S, with a molecular weight of approximately 378.88 g/mol. Its structural features are significant for understanding its biological activity.

PropertyValue
Molecular FormulaC17H19ClN4O2S
Molecular Weight378.88 g/mol
SMILESClc1ccc(cc1)CCNC(=O)c1snc(c1N)C(=O)N1CCCC1
CAS Number1286726-07-5

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and antiparasitic properties. The specific biological activities of this compound are highlighted below.

Anticancer Activity

Studies have shown that thiazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : Studies report IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL for related thiazole compounds against cancer cell lines such as A-431 and Jurkat cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with key proteins involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

Thiazoles have also been studied for their antimicrobial properties:

  • Activity Against Bacteria : The compound has shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have been effective against Staphylococcus aureus and Escherichia coli .
  • SAR Analysis : Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy .

Antiparasitic Activity

Recent research evaluated the antiparasitic potential of thiazole derivatives against pathogens such as Leishmania and Trypanosoma:

  • In Vitro Studies : The compound exhibited IC50 values ranging from 19.86 to over 200 µM against different forms of Leishmania amazonensis and Trypanosoma cruzi, indicating potential for therapeutic applications in treating neglected tropical diseases .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to the compound :

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities using in vitro assays. The results indicated that certain modifications in the thiazole structure led to enhanced anticancer and antimicrobial activities .
  • Pharmacokinetic Profiling : In silico studies assessed the pharmacokinetic properties of thiazole compounds, revealing good oral bioavailability and moderate toxicity profiles, which are crucial for drug development .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide?

Methodological Answer: The synthesis of thiazole-carboxamide derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group protection. For example:

  • Step 1: Start with the preparation of the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives.
  • Step 2: Introduce the pyrrolidine-1-carbonyl group using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
  • Step 3: Optimize reaction parameters (solvent, temperature, catalyst) to enhance yield. For instance, DMF at 80°C with triethylamine as a base improved coupling efficiency in analogous compounds .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the 4-chlorophenyl ethyl group shows characteristic aromatic protons at δ 7.2–7.4 ppm and methylene protons at δ 3.5–3.7 ppm .
  • X-ray Crystallography: Resolve the 3D structure to validate stereochemistry. A similar thiazole derivative was analyzed using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å), confirming bond angles and planarity of the thiazole ring .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Step 1: Synthesize analogs with modifications to the 4-chlorophenyl, pyrrolidine, or carboxamide groups (e.g., replace Cl with F or vary alkyl chain length) .
  • Step 2: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. For example, pyrazole-thiazole hybrids showed IC50_{50} values <1 µM against EGFR kinase .
  • Step 3: Correlate substituent electronegativity or steric bulk with activity using QSAR models. A study on pyrimidine derivatives used Gaussian 09 for DFT calculations to predict binding affinities .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Methodological Answer:

  • Step 1: Perform pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1.2–7.4). A pyrrolidine-containing analog showed 12 mg/mL solubility at pH 6.8 but <1 mg/mL at pH 1.2 due to protonation .
  • Step 2: Use predictive tools like SwissADME to assess logP (optimal range: 2–3.5) and polar surface area (<140 Ų). The compound’s logP of 3.1 suggests moderate permeability but may require formulation with cyclodextrins for in vivo studies .
  • Step 3: Validate bioavailability via pharmacokinetic studies in rodent models. For example, a related thiazole-carboxamide exhibited a plasma half-life of 4.2 hours after oral administration .

Q. What computational approaches are effective for identifying potential biological targets?

Methodological Answer:

  • Step 1: Use molecular docking (AutoDock Vina) to screen against databases like PDB or ChEMBL. A pyrazole-thiazole analog showed strong binding to the ATP-binding pocket of PI3Kγ (ΔG = −9.8 kcal/mol) .
  • Step 2: Perform molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. RMSD values <2 Å indicate stable target-ligand interactions .
  • Step 3: Validate predictions with in vitro assays (e.g., kinase profiling panels from Eurofins).

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